
(4-Bromobutyl)boronic acid
Vue d'ensemble
Description
“(4-Bromobutyl)boronic acid” is an organic compound with the molecular formula C4H10BBrO2 . It is used as a reactant for the stereoselective preparation of chiral tertiary alkylamines via amination with tetrachlorosilane and alkyl azides .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of “(4-Bromobutyl)boronic acid” consists of a boron atom bonded to three oxygen atoms and a four-carbon chain with a bromine atom attached .Chemical Reactions Analysis
Boronic acids, including “(4-Bromobutyl)boronic acid”, are known for their utility in various chemical reactions. They are often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis
“(4-Bromobutyl)boronic acid” has a molecular weight of 180.84 g/mol . It has a melting point range of 73.0 - 83.0 °C .Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including (4-Bromobutyl)boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be used for marking specific cells or proteins for further study .
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . They can bind with both negatively and positively charged proteins .
Separation Technologies
Boronic acids are also used in separation technologies . They can be used in electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . They are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Cytosolic Protein Delivery
A boronic acid–rich dendrimer has shown unprecedented efficiency for cytosolic protein delivery . This is of central importance for the development of protein-based biotechnologies and therapeutics .
CRISPR-Cas9 Gene Editing
The boronic acid–rich dendrimer ensures efficient intracellular delivery of Cas9 protein into various cell lines and showed high efficiency in CRISPR-Cas9 genome editing .
Mécanisme D'action
Target of Action
The primary target of (4-Bromobutyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as (4-Bromobutyl)boronic acid, with a halide or pseudohalide using a palladium catalyst .
Mode of Action
The mode of action of (4-Bromobutyl)boronic acid involves its interaction with the palladium catalyst in the SM cross-coupling reaction . The reaction begins with the oxidative addition of the palladium catalyst to the electrophilic organic group, forming a new Pd–C bond . This is followed by transmetalation, where the organoboron compound, such as (4-Bromobutyl)boronic acid, transfers the organic group from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction is a key biochemical pathway affected by (4-Bromobutyl)boronic acid . This reaction is crucial for the formation of carbon–carbon bonds, which are fundamental to many biological and chemical processes . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Result of Action
The result of the action of (4-Bromobutyl)boronic acid in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .
Safety and Hazards
“(4-Bromobutyl)boronic acid” is classified as a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .
Orientations Futures
Boronic acids, including “(4-Bromobutyl)boronic acid”, are increasingly being utilized in diverse areas of research. Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications. They are also being explored for their potential in biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
Propriétés
IUPAC Name |
4-bromobutylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BBrO2/c6-4-2-1-3-5(7)8/h7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJXKSGBEKVCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558816 | |
| Record name | (4-Bromobutyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61632-72-2 | |
| Record name | (4-Bromobutyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




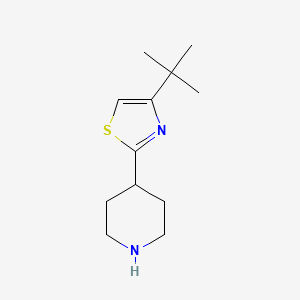
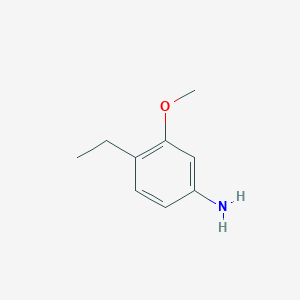

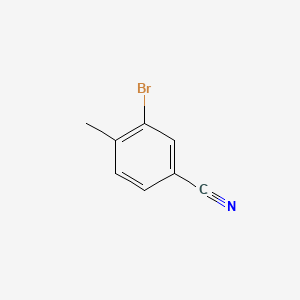

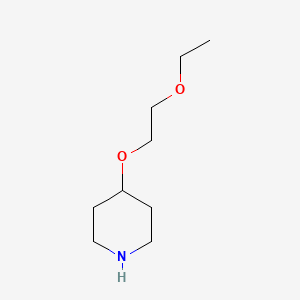


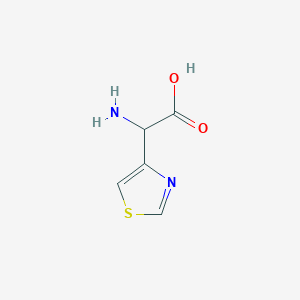
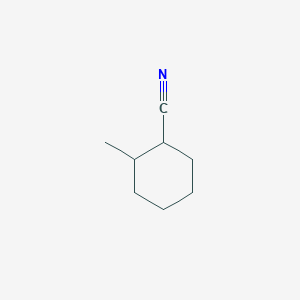
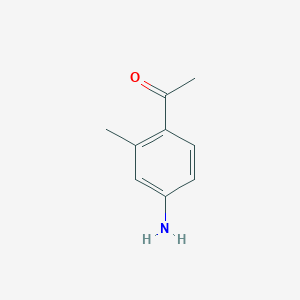

![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)